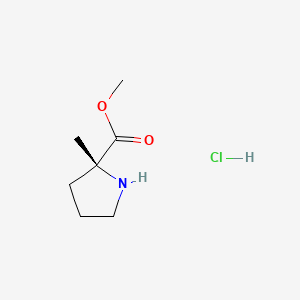
JWH 011
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 011 est un cannabinoïde synthétique, qui est une classe de composés qui interagissent avec les récepteurs cannabinoïdes dans l'organisme. Ce composé est connu pour sa forte affinité pour le récepteur cannabinoïde central 1 et le récepteur cannabinoïde périphérique 2, ce qui en fait un sujet d'intérêt dans les applications médico-légales et de recherche .
Méthodes De Préparation
La synthèse du JWH 011 implique la réaction du chlorure de 1-naphtoyle avec le 2-méthyl-1-(1-méthylhexyl)-1H-indole en présence d'une base. La réaction se déroule généralement dans un solvant organique tel que le dichlorométhane ou le chloroforme. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne .
Analyse Des Réactions Chimiques
JWH 011 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à des formes réduites du composé.
Applications de la recherche scientifique
This compound est principalement utilisé dans les applications médico-légales et de recherche. Il sert d'étalon de référence analytique en spectrométrie de masse et dans d'autres techniques analytiques. La forte affinité du composé pour les récepteurs cannabinoïdes en fait un outil précieux pour étudier le système endocannabinoïde et son rôle dans divers processus physiologiques .
Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs cannabinoïdes 1 et 2. Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle dans la régulation de divers processus physiologiques tels que la douleur, l'humeur et l'appétit. En imitant l'action des endocannabinoïdes naturels, this compound peut moduler la signalisation nerveuse et produire des effets similaires à ceux du tétrahydrocannabinol .
Applications De Recherche Scientifique
JWH 011 is primarily used in forensic and research applications. It serves as an analytical reference standard in mass spectrometry and other analytical techniques. The compound’s high affinity for cannabinoid receptors makes it valuable in studying the endocannabinoid system and its role in various physiological processes .
Mécanisme D'action
JWH 011 exerts its effects by binding to cannabinoid receptors 1 and 2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By mimicking the action of naturally occurring endocannabinoids, this compound can modulate nerve signaling and produce effects similar to those of tetrahydrocannabinol .
Comparaison Avec Des Composés Similaires
JWH 011 est similaire à d'autres cannabinoïdes synthétiques tels que JWH 018 et JWH 073. Il est unique par sa structure spécifique et la longueur de sa chaîne alkyle, ce qui influence son affinité de liaison et sa puissance. D'autres composés similaires comprennent :
Propriétés
IUPAC Name |
(1-heptan-2-yl-2-methylindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIWIQFCDXFBDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016347 |
Source


|
| Record name | JWH-011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-13-9 |
Source


|
| Record name | JWH-011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

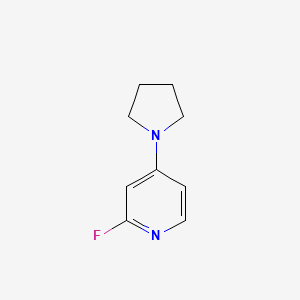

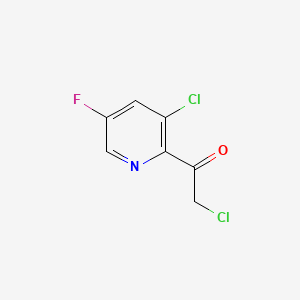
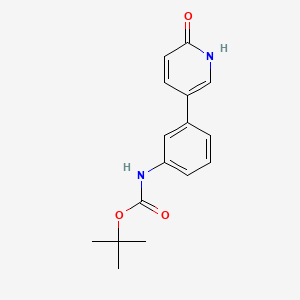
![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)
![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B597795.png)
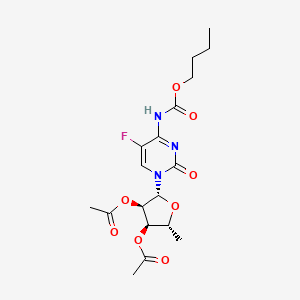
![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

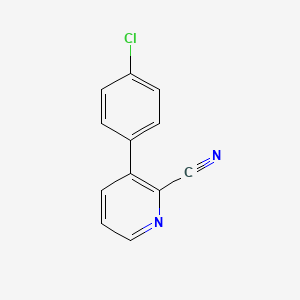

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)
